4-溴-3-乙基吡啶

描述

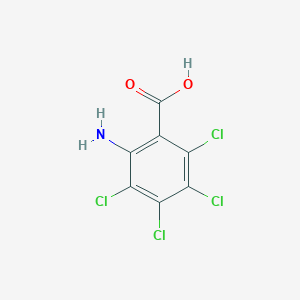

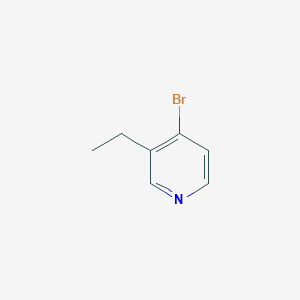

4-Bromo-3-ethylpyridine is a chemical compound with the molecular weight of 186.05 . It is also known by its IUPAC name, 4-bromo-3-ethylpyridine .

Molecular Structure Analysis

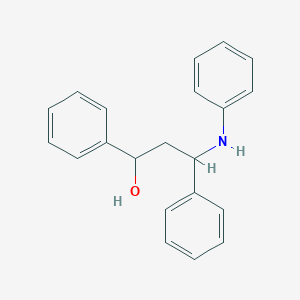

The InChI code for 4-Bromo-3-ethylpyridine is1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 4-position and an ethyl group at the 3-position. Physical And Chemical Properties Analysis

4-Bromo-3-ethylpyridine is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

芳基卤化物的氨基化反应:4-溴-3-乙基吡啶在铜催化下用于芳基卤化物的氨基化反应。溴吡啶转化为氨基吡啶的过程在低催化剂负载、温和反应温度和压力下进行。这一方案已针对多种芳基卤化物进行研究,对于构建复杂有机分子(Lang et al., 2001)具有重要意义。

聚电解质行为:研究已探讨了聚-4-乙烯基吡啶等聚电解质的性质。该研究讨论了其作为弱碱的行为及其解离常数。这些见解对于理解吡啶衍生物在各种环境中的相互作用至关重要,尽管没有直接提及4-溴-3-乙基吡啶,但为吡啶衍生物的化学行为提供了背景(Fuoss & Strauss, 1948)。

异配位双核碘乙酸盐铜(II)配合物:该化合物用于与铜形成异配体配合物,具有特定的非共价相互作用,导致超分子聚合物的形成。对这类配合物的研究可以为分子结构和设计提供见解(Adonin et al., 2020)。

互变异构和溴化研究:对二羟基吡啶的乙基衍生物进行溴化研究,包括与4-溴-3-乙基吡啶相关的化合物,以了解互变异构结构和反应途径。这为了解吡啶衍生物的反应性和可能的转化提供了见解(Kolder & Hertog, 2010)。

微波辅助合成:该化合物用于微波辅助合成复杂分子,如3-(2,2′-联吡啶-4-基)-2-丙烯酸乙酯,展示了反应时间和步骤的减少,表明其在高效合成策略中的作用(Heintz et al., 2017)。

结构和磁性研究:相关化合物4-乙基吡啶用于研究配位聚合物的磁性和结构行为。这类研究对于材料科学至关重要,可帮助理解新型磁性材料的性质(Wöhlert等,2013)。

溴吡啶核苷酸类似物:研究了4-溴-3-乙基吡啶衍生物作为增敏剂,为癌症治疗药物的开发提供了见解(Rudra et al., 2015)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .

作用机制

Target of Action

Unfortunately, the specific targets of 4-Bromo-3-ethylpyridine are not well-documented in the literature. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions due to the presence of a nitrogen atom in the ring structure . The bromine atom at the 4th position and the ethyl group at the 3rd position may influence its reactivity and interaction with other molecules .

Biochemical Pathways

For instance, they can act as ligands in metal complexes, participate in cross-coupling reactions, and serve as precursors for the synthesis of pharmaceuticals .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetics . For instance, its Log Po/w (iLOGP) is 0.0, indicating a balance between hydrophilic and lipophilic properties, which could influence its absorption and distribution .

Result of Action

Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of 4-Bromo-3-ethylpyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its solubility and reactivity . Additionally, temperature and light exposure can affect the compound’s stability .

属性

IUPAC Name |

4-bromo-3-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFOQETZPKDUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578003 | |

| Record name | 4-Bromo-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethylpyridine | |

CAS RN |

10168-60-2 | |

| Record name | 4-Bromo-3-ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10168-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)

![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)

![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)

![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)